molecular formula C26H25FO9S B590341 Sulindac Acyl-β-D-Glucuronide CAS No. 60018-36-2

Sulindac Acyl-β-D-Glucuronide

Cat. No. B590341
CAS RN: 60018-36-2
M. Wt: 532.535
InChI Key: ZGOXLKUBXKIPQX-AEHOTZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulindac Acyl-β-D-Glucuronide is an endogenous metabolite of the non-steroidal anti-inflammatory drug Sulindac . It has a molecular formula of C26H25FO9S and a molecular weight of 532.53 .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various interactions. A study has reported detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides . Differences in reactivity were observed for the individual transacylation steps between the compound series .


Physical And Chemical Properties Analysis

Sulindac is a nonsteroidal anti-inflammatory drug with poor water solubility . This study presents a way to increase its dissolution rate while reducing the risk of gastrointestinal side effects .

Scientific Research Applications

Inhibition of Hepatic Transport Proteins

Sulindac and its metabolites, including Sulindac Acyl-β-D-Glucuronide, have been shown to inhibit multiple transport proteins responsible for the hepatic transport of drugs and bile acids in rat and human hepatocytes. This inhibition may play a significant role in drug-drug interactions and liver injury associated with sulindac (Lee, Paine, & Brouwer, 2010).

Synthesis for Anticancer Prodrug Monotherapy

This compound has been synthesized for potential use in anticancer prodrug monotherapy strategies. It is non-cytotoxic, non-hemolytic, and exhibits good stability in vitro, releasing betulinic acid, a promising anticancer agent, in the presence of β-D-glucuronidase (Gauthier, Legault, Rondeau, & Pichette, 2009).

Pharmacokinetic Modeling in Disease States

The pharmacokinetics of this compound and its parent compounds have been modeled to understand the impact of various disease states on drug metabolism and clearance. This modeling helps in predicting the exposure and clearance of the drug and its metabolites, which is crucial for understanding its effectiveness and safety in different health conditions (Liu & Smith, 2006).

Impact on Carcinogen Metabolizing Enzymes

Sulindac and its metabolites have been found to induce carcinogen-metabolizing enzymes in human colon cancer cells. This induction may contribute to the chemoprotective effects of sulindac against colorectal cancer (Ciolino, Bass, Macdonald, Cheng, & Yeh, 2007).

Glucuronidation in Drug Metabolism

This compound is involved in the glucuronidation process of nonsteroidal anti-inflammatory drugs (NSAIDs) in human liver microsomes. This process is crucial for the elimination of NSAIDs from the body and involves the conjugation of the drug with polar sugar moieties to form glucuronides (Kuehl, Lampe, Potter, & Bigler, 2005).

Mechanism of Action

Target of Action

Sulindac Acyl-β-D-Glucuronide is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac . Its primary targets are proteins in the body, specifically those that interact with carboxylic acid-containing drugs .

Mode of Action

This compound interacts with its protein targets through a process known as intramolecular transacylation and hydrolysis . This process involves the transfer of an acyl group from the glucuronide to the protein, resulting in the formation of protein adducts . The charged carboxylate ion and neutral hydroxyl group in the glucuronide conjugate are responsible for these interactions .

Biochemical Pathways

The formation of this compound involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . This process is part of the glucuronidation pathway, which is a major phase II metabolic pathway in the body.

Pharmacokinetics

It is known that acyl glucuronides, in general, are predominantly cleared through renal excretion . The molecular weight of this compound is 532.53 , which suggests that it may be subject to renal clearance.

Result of Action

The formation of protein adducts by this compound has been associated with the toxicity of several carboxylic acid-containing drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of intramolecular transacylation and hydrolysis . Additionally, the presence of other substances in the body that can interact with this compound may also influence its action, efficacy, and stability.

Safety and Hazards

Sulindac Acyl-β-D-Glucuronide is used only for scientific research and development . It is not intended for use in humans or animals . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The reactivity of the acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity . Detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sulindac Acyl-β-D-Glucuronide involves the acylation of Sulindac with a suitable acylating agent followed by glucuronidation using a glucuronic acid derivative.", "Starting Materials": [ "Sulindac", "Acylating agent", "Glucuronic acid derivative", "Solvents", "Reagents" ], "Reaction": [ "Sulindac is acylated using an acylating agent in the presence of a suitable solvent and reagents to form the acylated Sulindac intermediate.", "The acylated Sulindac intermediate is then reacted with a glucuronic acid derivative in the presence of a suitable solvent and reagents to form Sulindac Acyl-β-D-Glucuronide.", "The product is purified and characterized using various analytical techniques such as NMR, IR, and MS." ] }

CAS RN

60018-36-2

Molecular Formula

C26H25FO9S

Molecular Weight

532.535

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1

InChI Key

ZGOXLKUBXKIPQX-AEHOTZTESA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

synonyms

(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.